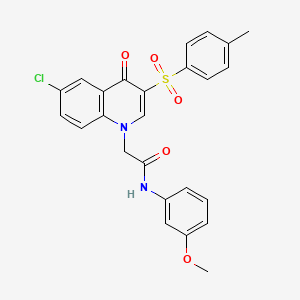

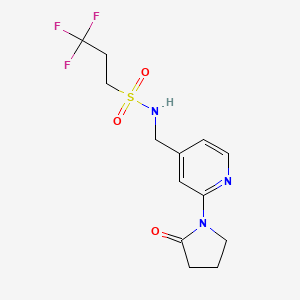

1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinazolinone derivatives are an important class of heterocyclic compounds known for their versatile pharmacological activities and applications in medicinal chemistry. The compound "1-isopropyl-4-(4-isopropylphenyl)-6-methoxyquinazolin-2(1H)-one" falls within this category, highlighting its significance in chemical and pharmaceutical research.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves multiple steps, including cyclization, alkylation, and functional group transformations. For example, the synthesis of diheterocyclic compounds based on triazolyl methoxy phenylquinazolines via a one-pot four-component-click reaction demonstrates the complexity and efficiency of modern synthetic approaches in creating quinazolinone structures (Dabiri et al., 2010).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazoline core, often modified with various substituents to achieve desired chemical properties and biological activities. Crystallographic studies provide detailed insights into their molecular geometry, confirming the structure and aiding in the understanding of their reactivity and interaction with biological targets (Gudasi et al., 2006).

Chemical Reactions and Properties

Quinazolinone derivatives participate in a variety of chemical reactions, reflecting their reactivity and potential for further modification. For instance, the conjugate addition reactions and subsequent transformations demonstrate the chemical versatility of quinazolinone frameworks (Gaul & Seebach, 2002).

科学的研究の応用

Synthetic Methods and Chemical Reactions

Research on quinazolinone derivatives often focuses on synthetic methodologies and chemical reactions that yield compounds with potential therapeutic activities. For instance, Gaul and Seebach (2002) explored the conjugate addition of lithiated compounds to cinnamoyl derivatives, leading to the preparation of enantiomerically pure 1,4-diols, demonstrating advanced synthetic strategies for constructing complex molecules with multiple stereogenic centers (Gaul & Seebach, 2002). Similarly, Yan et al. (2013) synthesized and characterized several 4-(3-Chlorophenylamino)-6-methoxy quinazoline derivatives, showcasing the diversity in chemical modifications possible on the quinazoline scaffold (Yan, Huang, & Zhang, 2013).

Biological Applications

Quinazolinone derivatives have been extensively studied for their biological activities, including antitumor, antimicrobial, and enzyme inhibitory effects. For example, Cui et al. (2017) described the in vivo and mechanistic studies on antitumor lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, highlighting its potent anticancer activity and the disruption of tumor vasculature (Cui et al., 2017). This indicates the potential of quinazolinone derivatives in cancer therapy.

Antitumor and Apoptosis Inducing Effects

The discovery and development of quinazolinone derivatives as anticancer agents often involve assessing their ability to induce apoptosis in cancer cells. Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and efficacious anticancer agent, demonstrating significant efficacy in mouse xenograft cancer models (Sirisoma et al., 2009).

特性

IUPAC Name |

6-methoxy-1-propan-2-yl-4-(4-propan-2-ylphenyl)quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-13(2)15-6-8-16(9-7-15)20-18-12-17(25-5)10-11-19(18)23(14(3)4)21(24)22-20/h6-14H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKAKPPMUXXDDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)OC)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-3-methylbenzamide](/img/structure/B2490408.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2490413.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2490414.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2490415.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2490419.png)

![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)

![N-(4-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2490421.png)